molecular formula C13H17NO B4975368 N-(prop-2-en-1-yl)-4-propylbenzamide

N-(prop-2-en-1-yl)-4-propylbenzamide

Cat. No.: B4975368
M. Wt: 203.28 g/mol
InChI Key: KISXTDHBSVEINW-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-4-propylbenzamide is a benzamide derivative characterized by a propyl group at the para-position of the benzene ring and an allyl (prop-2-en-1-yl) substituent on the amide nitrogen. This structure confers unique physicochemical properties, such as moderate polarity due to the amide group and enhanced reactivity from the allyl moiety.

Properties

IUPAC Name

N-prop-2-enyl-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-5-11-6-8-12(9-7-11)13(15)14-10-4-2/h4,6-9H,2-3,5,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISXTDHBSVEINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-4-propylbenzamide typically involves the reaction of 4-propylbenzoic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(prop-2-en-1-yl)-4-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-4-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Reactivity

The reactivity and regioselectivity of N-(prop-2-en-1-yl)-4-propylbenzamide derivatives are influenced by substituent effects. Key comparisons include:

Compound Name Substituents/Modifications Key Findings Reference
N-(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide Sulfonamide group, butenyl chain Exhibits higher solubility in polar solvents due to sulfonamide moiety; used in synthetic intermediates .
3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines Thiazole ring, allyl group Demonstrates antihypertensive activity via angiotensin II receptor binding; compound 3(5) showed efficacy comparable to valsartan .
N-isopropyl-4-(2-methylhydrazinomethyl)benzamide Isopropyl group, methylhydrazine linker Procarbazine analog with antitumor applications; structural flexibility enhances metabolic stability .

Reactivity Insights :

  • Regioselectivity in Indole Synthesis: Reactions of N-(prop-2-en-1-yl) iminium chlorides with 2-indolylcyanocuprates yield 3-substituted indoles (e.g., 5a–d) via 1,2-addition or 1,4-addition pathways. Steric hindrance from substituents (e.g., bulky groups on the iminium chloride) dictates product distribution, with HMPA additives improving yields (e.g., 51% for 5e vs. 12% for 6e) .
  • Pharmacological Activity : Allyl-substituted thiazol-imines (e.g., compound 3(5)) exhibit strong antihypertensive effects, attributed to hydrogen bonding and electrostatic interactions with the angiotensin II receptor. In contrast, benzamide derivatives lacking heterocyclic motifs (e.g., the target compound) may prioritize synthetic utility over direct bioactivity .
Pharmacological Potential

For instance:

  • Introducing heterocycles (e.g., thiazole) could enhance receptor binding affinity.
  • Replacing the propyl group with electron-withdrawing substituents (e.g., methoxy) may improve metabolic stability .

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